2-Chloro-N-((6-chloropyridin-3-yl)methyl)-N-methylacetamide
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Overview
Description
2-Chloro-N-((6-chloropyridin-3-yl)methyl)-N-methylacetamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloropyridine moiety and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-((6-chloropyridin-3-yl)methyl)-N-methylacetamide typically involves the reaction of 6-chloropyridine-3-carbaldehyde with N-methylacetamide in the presence of a chlorinating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-((6-chloropyridin-3-yl)methyl)-N-methylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
Scientific Research Applications
2-Chloro-N-((6-chloropyridin-3-yl)methyl)-N-methylacetamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and insecticidal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-((6-chloropyridin-3-yl)methyl)-N-methylacetamide involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-((6-chloropyridin-3-yl)methyl)-N-cyclopropylacetamide
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
Uniqueness
2-Chloro-N-((6-chloropyridin-3-yl)methyl)-N-methylacetamide is unique due to its specific structural features, such as the presence of both chloropyridine and acetamide groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
2-chloro-N-[(6-chloropyridin-3-yl)methyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O/c1-13(9(14)4-10)6-7-2-3-8(11)12-5-7/h2-3,5H,4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRYVLFGIVVTNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C(C=C1)Cl)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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